

Unveiling the Crystal Structure of Guanidinium Tetrabromophthalate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of guanidinium tetrabromophthalate, a compound of interest for its potential applications in materials science and medicinal chemistry. This document details the precise atomic arrangement, molecular geometry, and the intricate network of non-covalent interactions that define its solid-state architecture. The following sections present key crystallographic data, a detailed experimental protocol for its synthesis and characterization, and a visualization of the structural interactions.

Crystallographic Data Summary

The crystal structure of guanidinium tetrabromophthalate has been determined by single-crystal X-ray diffraction, revealing a monoclinic system with the space group P2(1)/c. A summary of the key crystallographic data and unit cell parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement for Guanidinium Tetrabromophthalate.



Parameter	Value	
Empirical Formula	C9H7N3O4Br4	
Formula Weight	560.80	
Temperature	293(2) K	
Wavelength	0.71073 Å	
Crystal System	Monoclinic	
Space Group	P2(1)/c	
Unit Cell Dimensions		
a	8.567(3) Å	
b	17.585(7) Å	
С	9.982(4) Å	
α	90°	
β	96.78(3)°	
У	90°	
Volume	1495.0(10) Å ³	
Z	4	
Density (calculated)	2.490 Mg/m³	
Absorption Coefficient	12.015 mm ⁻¹	
F(000)	1048	
Crystal Size	0.25 x 0.20 x 0.15 mm	
Theta range for data collection	2.22 to 24.99°	
Index ranges	-10<=h<=9, -20<=k<=20, -11<=l<=11	
Reflections collected	12224	
Independent reflections	2623 [R(int) = 0.0471]	



Completeness to theta = 24.99°	99.8 %	
Absorption correction	Semi-empirical from equivalents	
Max. and min. transmission	0.2229 and 0.0882	
Refinement method	Full-matrix least-squares on F ²	
Data / restraints / parameters	2623 / 0 / 181	
Goodness-of-fit on F ²	1.042	
Final R indices [I>2sigma(I)]	R1 = 0.0353, wR2 = 0.0820	
R indices (all data)	R1 = 0.0465, wR2 = 0.0867	
Largest diff. peak and hole	0.651 and -0.893 e.Å ⁻³	

Table 2: Selected Bond Lengths (Å) and Angles (°) for Guanidinium Tetrabromophthalate.



Bond	Length (Å)	Bond	Length (Å)
Br(1)-C(1)	1.902(5)	C(7)-O(1)	1.258(6)
Br(2)-C(2)	1.897(5)	C(7)-O(2)	1.252(6)
Br(3)-C(3)	1.899(5)	C(8)-O(3)	1.220(7)
Br(4)-C(4)	1.900(5)	C(8)-O(4)	1.311(7)
C(9)-N(1)	1.326(7)	C(9)-N(2)	1.329(7)
C(9)-N(3)	1.319(7)		
Angle	Degrees (°)	Angle	Degrees (°)
O(2)-C(7)-O(1)	123.4(5)	N(3)-C(9)-N(1)	120.4(5)
O(2)-C(7)-C(6)	118.4(5)	N(3)-C(9)-N(2)	119.8(5)
O(1)-C(7)-C(6)	118.2(5)	N(1)-C(9)-N(2)	119.8(5)
O(3)-C(8)-O(4)	124.9(5)	_	
O(3)-C(8)-C(1)	121.2(5)	_	
O(4)-C(8)-C(1)	113.8(5)	_	

Experimental Protocols

The synthesis and crystallographic analysis of guanidinium tetrabromophthalate were conducted as follows:

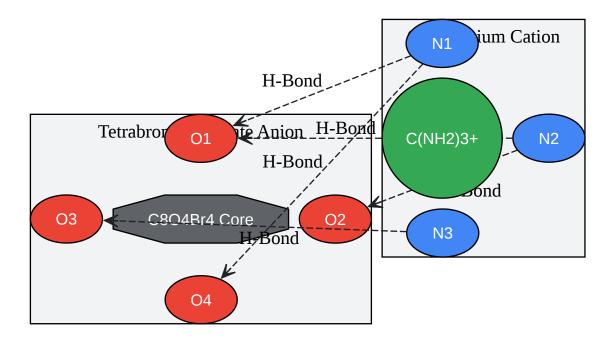
- 1. Synthesis of Guanidinium Tetrabromophthalate:
- Materials: Tetrabromophthalic acid and guanidinium carbonate were used as starting materials.
- Procedure: An aqueous solution of tetrabromophthalic acid was neutralized with an aqueous solution of guanidinium carbonate. The resulting solution was then allowed to slowly evaporate at room temperature.



- Crystal Formation: Colorless, prismatic single crystals suitable for X-ray diffraction were obtained from the slow evaporation of the aqueous solution.
- 2. X-ray Crystallography:
- Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using a diffractometer with graphitemonochromated Mo Kα radiation (λ = 0.71073 Å).
- Structure Solution and Refinement: The structure was solved by direct methods and refined
 by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.
 Hydrogen atoms attached to the guanidinium cation were located in a difference Fourier map
 and refined isotropically. The remaining hydrogen atoms were placed in calculated positions
 and refined using a riding model.

Visualization of Intermolecular Interactions

The crystal structure of guanidinium tetrabromophthalate is stabilized by an extensive network of hydrogen bonds between the guanidinium cations and the carboxylate groups of the tetrabromophthalate anions. The following diagram illustrates the logical relationship and primary hydrogen bonding interactions between the constituent ions.



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Caption: Intermolecular hydrogen bonding network in quanidinium tetrabromophthalate.

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